[D-Ala2]leucine-enkephalin

Catalog No.
S532891
CAS No.
64963-01-5
M.F
C29H39N5O7
M. Wt
569.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[D-Ala2]leucine-enkephalin

CAS Number

64963-01-5

Product Name

[D-Ala2]leucine-enkephalin

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C29H39N5O7

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22+,23+,24+/m1/s1

InChI Key

ZHUJMSMQIPIPTF-JMBSJVKXSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Solubility

Soluble in DMSO

Synonyms

Leuphasyl; NSC 374895; NSC-374895; NSC374895;

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Description

The exact mass of the compound [D-Ala2]leucine-enkephalin is 569.2849 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 374895. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Research on Analgesia

One of the primary areas of scientific research on [D-Ala2]leucine-enkephalin is its potential for pain relief (analgesia). Studies have shown that it can activate opioid receptors in the central nervous system, leading to pain reduction. Researchers are investigating its use for various pain conditions, including chronic pain, postoperative pain, and neuropathic pain [].

Here are some examples of research on the analgesic properties of [D-Ala2]leucine-enkephalin:

  • A study published in the journal "Neuropeptides" found that intrathecal administration of [D-Ala2]leucine-enkephalin produced dose-dependent antinociceptive effects in rats, suggesting its potential for treating chronic pain [].

Research on Other Physiological Functions

In addition to analgesia, [D-Ala2]leucine-enkephalin is being investigated for its role in other physiological functions. Some studies suggest it may be involved in:

  • Regulation of mood and behavior: [D-Ala2]leucine-enkephalin has been shown to interact with brain regions involved in mood regulation, and some researchers believe it may play a role in depression and anxiety [].
  • Immune function: There is some evidence that [D-Ala2]leucine-enkephalin may modulate the immune system [].

[D-Ala2]leucine-enkephalin, also known as DADLE, is a synthetic analog of the endogenous opioid peptide leucine-enkephalin. This compound is characterized by the substitution of the second amino acid, glycine, with D-alanine. The structural formula of [D-Ala2]leucine-enkephalin is represented as Tyr-D-Ala-Gly-Phe-Leu-NH2. It acts primarily as a selective agonist for the delta opioid receptor, exhibiting enhanced stability and potency compared to its parent compound, leucine-enkephalin .

DADLE mimics the action of endogenous enkephalins by binding to delta opioid receptors (DORs) in the central nervous system []. Binding of DADLE to DORs activates a signaling cascade that leads to pain relief, sedation, and other physiological effects. The extended duration of action of DADLE compared to Leu-enkephalin is attributed to its resistance to enzymatic degradation, allowing it to remain active for a longer period and exert its effects on pain perception [].

DADLE is a potent opioid agonist and can produce side effects similar to other opioids, including drowsiness, constipation, nausea, and respiratory depression. Due to its long-lasting action, the risk of overdose may be higher compared to shorter-acting opioids [].

Typical of peptide compounds, including:

  • Hydrolysis: The peptide bond can be cleaved by water in the presence of enzymes or acids.
  • Oxidation: The side chains of certain amino acids may be oxidized under specific conditions.
  • Deamidation: The amide group in the terminal amino acid can undergo hydrolytic deamidation.
  • Formation of Disulfide Bonds: In the presence of oxidizing agents, thiol groups may form disulfide bridges if cysteine residues are present .

These reactions are crucial for understanding the stability and degradation pathways of [D-Ala2]leucine-enkephalin in biological systems.

[D-Ala2]leucine-enkephalin exhibits significant biological activity as an opioid receptor agonist. It primarily interacts with delta opioid receptors, leading to various physiological effects:

  • Analgesia: It has been shown to produce pain relief through its action on central nervous system pathways.
  • Neuroprotection: This compound may offer protective effects against neuronal injury and degeneration.
  • Modulation of Neurotransmitter Release: DADLE inhibits the release of acetylcholine and other neurotransmitters, influencing synaptic transmission .

The unique properties of [D-Ala2]leucine-enkephalin contribute to its potential therapeutic applications in pain management and neuroprotection.

The synthesis of [D-Ala2]leucine-enkephalin typically involves solid-phase peptide synthesis (SPPS) techniques. Key steps include:

  • Preparation of Resin: The first amino acid is attached to a solid support resin.
  • Sequential Coupling: Each subsequent amino acid is added through coupling reactions, often using activated forms such as Fmoc or Boc derivatives.
  • Cleavage from Resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail that typically contains trifluoroacetic acid.
  • Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate the desired peptide .

This method allows for precise control over peptide length and composition.

[D-Ala2]leucine-enkephalin has several notable applications in research and medicine:

  • Pain Management: Due to its analgesic properties, it is studied for potential use in treating chronic pain conditions.
  • Neuroscience Research: DADLE serves as a tool for investigating delta opioid receptor signaling pathways and their roles in various neurological disorders.
  • Drug Development: Its stability makes it a candidate for developing new opioid analgesics with fewer side effects compared to traditional opioids .

Studies on [D-Ala2]leucine-enkephalin have focused on its interactions with opioid receptors, particularly delta opioid receptors. Research indicates that:

  • It exhibits a high affinity for delta receptors compared to mu receptors.
  • DADLE's binding properties can be influenced by structural modifications at specific positions on the peptide backbone.
  • Interaction studies utilizing radiolabeled ligands have provided insights into receptor activation mechanisms and downstream signaling pathways .

These studies are essential for understanding how modifications to the peptide structure can enhance or alter its pharmacological profile.

Several compounds share structural similarities with [D-Ala2]leucine-enkephalin, including:

  • Leu-Enkephalin: The parent compound that serves as a natural agonist at opioid receptors but lacks the stability conferred by D-alanine substitution.
  • Met-Enkephalin: Another endogenous opioid peptide that interacts primarily with mu opioid receptors, differing in amino acid composition.
  • Dynorphins: A family of peptides that act at kappa opioid receptors and have distinct pharmacological profiles compared to enkephalins.

Comparison Table

CompoundReceptor SelectivityStabilityAnalgesic Potency
[D-Ala2]leucine-enkephalinDelta > MuHighModerate
Leu-EnkephalinDelta = MuLowHigh
Met-EnkephalinMuModerateHigh
DynorphinsKappaVariableLow

[D-Ala2]leucine-enkephalin's unique structure enhances its stability and selectivity for delta opioid receptors, making it an important compound for research and potential therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

7

Exact Mass

569.28494860 g/mol

Monoisotopic Mass

569.28494860 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PO4D55T1IG

Sequence

YAGFL

Other CAS

64963-01-5

Dates

Modify: 2023-08-15

Explore Compound Types